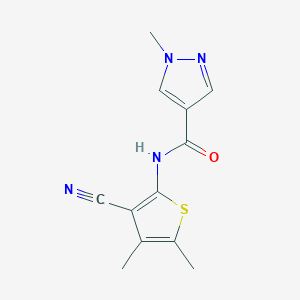
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the cyano group.
Scientific Research Applications
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE: A structurally similar compound with an acetamide group instead of a pyrazole ring.
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-(2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETAMIDE: Another related compound with a benzoxazole ring.
Uniqueness
N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a thienyl group, a pyrazole ring, and a cyano group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N4OS |
|---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4OS/c1-7-8(2)18-12(10(7)4-13)15-11(17)9-5-14-16(3)6-9/h5-6H,1-3H3,(H,15,17) |
InChI Key |
FTYZZMIBICOAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CN(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















